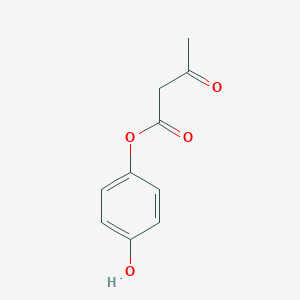
4-Hydroxyphenyl acetoacetate
Overview
Description
4-Hydroxyphenyl acetoacetate is a chemical compound that is involved in various biological and chemical processes . It is related to the enzyme 4-hydroxyphenylacetate decarboxylase, which catalyzes the chemical reaction and belongs to the family of lyases .
Synthesis Analysis
The synthesis of 4-Hydroxyphenyl acetoacetate involves various chemical reactions. One of the methods includes the transesterification of β-keto esters . This process is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance . Another method involves the use of Acetoacetic Ester Synthesis . This molecule can be used to make ketones and other molecules .
Molecular Structure Analysis
The molecular formula of 4-Hydroxyphenyl acetoacetate is C10H10O4 and it has a molecular weight of 194.18 .
Chemical Reactions Analysis
4-Hydroxyphenyl acetoacetate is involved in various chemical reactions. For instance, it is used in the synthesis of heterocyclic compounds . It is also the para-hydroxy analog of phenylacetone, an inactive metabolite of amphetamine in humans .
Scientific Research Applications
Anti-Inflammatory and Antipyretic Properties
4-Hydroxyphenyl acetoacetate derivatives have shown potential in medicinal chemistry due to their anti-inflammatory, ulcerogenic, and antipyretic properties. Fayed et al. (2021) synthesized novel 2(1H)-pyridone molecules bearing a 4-hydroxyphenyl moiety, demonstrating promising results in in-vitro and in-vivo examinations of these properties Fayed et al. (2021).
Metallomesogenic Properties
4-Hydroxyphenyl acetoacetate derivatives have also been explored in the field of materials science. Kovganko et al. (2013) described the synthesis of ethyl 3-(4-hydroxyphenyl)-3-ketopropionate and its use in producing copper(II) metallomesogenic complexes, indicating its potential in developing new materials Kovganko et al. (2013).
Biochemical and Metabolic Studies
The compound has relevance in biochemical research as well. Myers et al. (1995) conducted a comparative study on the metabolism of acetaminophen and its nonhepatotoxic regioisomer, 3'-hydroxyacetanilide, in mouse liver, contributing to a better understanding of drug metabolism and toxicity Myers et al. (1995).
Cancer Research
4-Hydroxyphenyl acetoacetate derivatives have also been investigated in cancer research. For instance, Moon et al. (1979) synthesized N-(4-hydroxyphenyl)-all-trans-retinamide, finding it effective in inhibiting the development of breast cancer in rats, highlighting its potential in cancer prevention Moon et al. (1979).
Environmental and Microbial Applications
Jones et al. (1994) found that Aspergillus fumigatus is capable of metabolizing 4-hydroxyphenyl acetoacetate, providing insights into microbial degradation of aromatic compounds, which has implications for environmental bioremediation Jones et al. (1994).
Biofuel Production
The use of 4-hydroxyphenyl acetoacetate derivatives in biofuel production is also noteworthy. Jia et al. (2017) discussed the conversion of cellulose and hemicellulose to acetoin, a precursor of biofuel, demonstrating the potential of these compounds in renewable energy Jia et al. (2017).
Mechanism of Action
Safety and Hazards
The safety data sheet for a related compound, 4-Hydroxyphenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
properties
IUPAC Name |
(4-hydroxyphenyl) 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)6-10(13)14-9-4-2-8(12)3-5-9/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPYDDUAFWZUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395095 | |
| Record name | 4-hydroxyphenyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenyl acetoacetate | |
CAS RN |
26408-72-0 | |
| Record name | 4-hydroxyphenyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



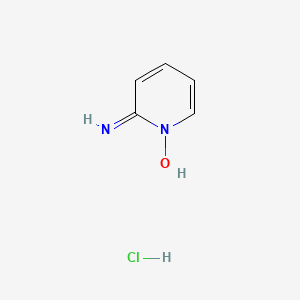

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1623228.png)
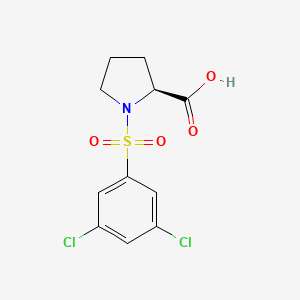
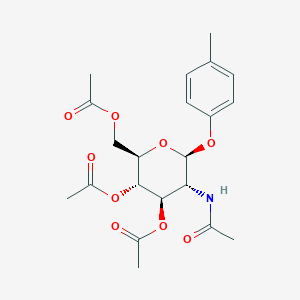
![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid](/img/structure/B1623231.png)



![1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1623238.png)

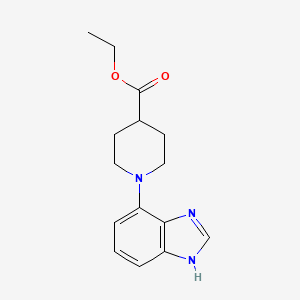

amino]-](/img/structure/B1623246.png)